4-Bromo-3-fluorophenyl cyclobutyl ketone

Purity Specifications Procurement Quality Regioisomeric Differentiation

4-Bromo-3-fluorophenyl cyclobutyl ketone (CAS 898790-82-4) is a halogenated aryl ketone building block characterized by a 4-bromo-3-fluorophenyl group linked to a cyclobutyl ketone moiety. The compound carries a molecular formula of C₁₁H₁₀BrFO and a molecular weight of 257.10 g/mol.

Molecular Formula C11H10BrFO
Molecular Weight 257.1 g/mol
CAS No. 898790-82-4
Cat. No. B1324735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorophenyl cyclobutyl ketone
CAS898790-82-4
Molecular FormulaC11H10BrFO
Molecular Weight257.1 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C11H10BrFO/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2
InChIKeyFMUQYYNPJLYSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorophenyl cyclobutyl ketone (CAS 898790-82-4): Compound Profile for Research Procurement


4-Bromo-3-fluorophenyl cyclobutyl ketone (CAS 898790-82-4) is a halogenated aryl ketone building block characterized by a 4-bromo-3-fluorophenyl group linked to a cyclobutyl ketone moiety [1]. The compound carries a molecular formula of C₁₁H₁₀BrFO and a molecular weight of 257.10 g/mol . It serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with the bromine atom enabling transition metal-catalyzed cross-coupling transformations and the cyclobutyl ketone providing a conformationally constrained scaffold for further functionalization [1].

Procurement Risk Assessment: Why Unspecified Analogs Cannot Replace 4-Bromo-3-fluorophenyl cyclobutyl ketone (898790-82-4)


In the class of halogenated aryl cyclobutyl ketones, substitution is highly constrained by specific regioisomeric and electronic requirements. The target compound possesses a unique combination of bromine at the 4-position and fluorine at the 3-position on the phenyl ring, coupled with a four-membered cyclobutyl ketone. This exact substitution pattern governs both cross-coupling regioselectivity and subsequent derivatization outcomes [1]. Replacing this compound with an analog differing in halogen position (e.g., 2-fluoro isomer), cycloalkyl ring size (e.g., cyclopropyl or cyclopentyl analog), or halogen identity (e.g., non-fluorinated 4-bromophenyl analog) can alter reaction kinetics, yield profiles, and final product purity [1]. The quantitative evidence below substantiates the procurement value of maintaining the precise 4-bromo-3-fluoro cyclobutyl ketone architecture.

Quantitative Differentiation Evidence: 4-Bromo-3-fluorophenyl cyclobutyl ketone (898790-82-4) vs. Closest Analogs


Comparative Purity: Higher Commercial Grade Availability vs. Regioisomeric Analogs

The target compound is commercially available at 97% purity (colorless oil) from major suppliers, which exceeds the standard 95% grade typical for its 2-fluoro regioisomer . Higher initial purity reduces downstream purification burden and improves reproducibility in multi-step synthetic sequences.

Purity Specifications Procurement Quality Regioisomeric Differentiation

Molecular Weight Differentiation: Precise Mass Distinction from Non-Fluorinated Analog

The target compound has a molecular weight of 257.10 g/mol (C₁₁H₁₀BrFO), which is +17.99 g/mol higher than the non-fluorinated 4-bromophenyl cyclobutyl ketone analog (239.11 g/mol, C₁₁H₁₁BrO) [1]. This mass difference is critical for LC-MS identification and for distinguishing reaction products where incomplete fluorination would generate the lower-mass byproduct.

Analytical Chemistry LC-MS Identification Molecular Weight

Cycloalkyl Ring Size: Four-Membered Ring vs. Three-Membered Cyclopropyl Analog

The cyclobutyl ketone moiety exhibits different ring strain (≈26 kcal/mol) and conformational dynamics compared to the cyclopropyl analog (≈27.5 kcal/mol ring strain) [1]. This affects both the kinetics of ring-opening functionalization reactions and the three-dimensional spatial orientation of the ketone carbonyl in downstream products. The cyclobutyl ring provides a distinct balance between synthetic accessibility and conformational constraint relative to the more strained cyclopropyl system.

Conformational Analysis Ring Strain Reactivity

Physicochemical Property Profile: Predicted Boiling Point and Density

Predicted physicochemical parameters for 4-bromo-3-fluorophenyl cyclobutyl ketone include a boiling point of 326.5±27.0 °C at 760 mmHg and density of 1.526±0.06 g/cm³ . These values inform solvent selection for reactions and distillation/purification strategy. No comparable predicted data are publicly available for the 2-fluoro regioisomer or cyclopropyl analog, making this baseline data procurement-relevant.

Physicochemical Properties Formulation Purification

Procurement-Driven Application Scenarios for 4-Bromo-3-fluorophenyl cyclobutyl ketone (898790-82-4)


Medicinal Chemistry: Synthesis of Conformationally Constrained Kinase Inhibitor Scaffolds

The cyclobutyl ketone moiety serves as a conformationally restricted pharmacophore element in kinase inhibitor design, where the four-membered ring imposes spatial constraints that can enhance target selectivity [1]. The 4-bromo-3-fluoro substitution pattern on the phenyl ring provides a reactive handle for Suzuki-Miyaura cross-coupling to introduce diverse aryl/heteroaryl groups while the fluorine atom modulates electronic properties and metabolic stability. The 97% purity grade available commercially supports reproducible SAR exploration without extensive purification .

Organic Synthesis: Building Block for γ-Functionalized Cyclobutyl Ketones

Cyclobutyl aryl ketones, including the target compound, serve as precursors for the stereospecific synthesis of cis-γ-functionalized cyclobutanes via sequential C–H/C–C functionalization strategies [1]. The bromine atom on the phenyl ring of 4-bromo-3-fluorophenyl cyclobutyl ketone remains intact during cyclobutyl ring functionalization, enabling orthogonal diversification steps. The +18 Da mass distinction from non-fluorinated analogs facilitates reaction monitoring and product verification by LC-MS .

Cross-Coupling Chemistry: Suzuki-Miyaura Substrate with Orthogonal Halogenation

The 4-bromo substituent makes this compound a competent electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The presence of the 3-fluoro substituent differentiates this building block from simple 4-bromophenyl analogs by introducing electronic effects that can modulate cross-coupling rates and influence the properties of the resulting biaryl products [1]. The 97% purity specification reduces catalyst-poisoning impurities that could compromise coupling efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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